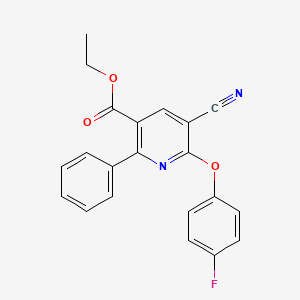

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

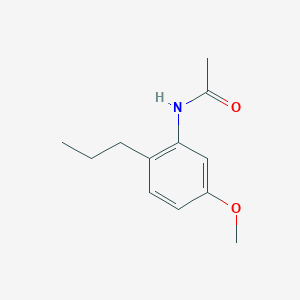

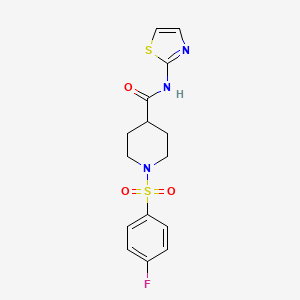

The compound “2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a heterocyclic compound that features a pyridine and a triazole ring . It is part of a class of compounds that have shown potential as anti-inflammatory agents .

Synthesis Analysis

The synthesis of similar compounds involves the use of standard methods of organic synthesis and microwave synthesis . The initial intermediates, 4-amino-3-mercapto-5-(pyridine-2(3)-yl)-4H-1,2,4-triazoles, can be obtained from carboxylic acids hydrazides through the stage of obtaining appropriate potassium dithiocarbazinate followed by condensation of hydrazine .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring and a triazole ring, both of which are common structures in medicinal chemistry . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the triazole ring and the coupling of the pyridine and triazole rings . The appropriate thioacetamides derivatives were obtained by alkylation of 4-amino-3-mercapto-5-(pyridin-2(3)-yl)-4H-1,2,4-triazole by N-aryl substituted б-chloroacetamides in conditions of alkaline catalysis .Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored for antimicrobial activities. Compounds synthesized through this method, including derivatives similar to the specified compound, demonstrated good to moderate antimicrobial activities against tested strains, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Applications

Research into the synthesis of heterocycles incorporating a thiadiazole moiety has shown that such compounds possess insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates the compound's potential utility in agricultural pest management (Fadda et al., 2017).

Antitumor Applications

Several studies have focused on synthesizing novel derivatives with potential antitumor activities. For example, N-substituted-2-amino-1,3,4-thiadiazoles derived from reactions involving similar compounds have been evaluated for their antitumor potential, showing promising results against various cancer cell lines, suggesting their utility in cancer research (Hamama et al., 2013).

Anti-inflammatory and Analgesic Activities

Compounds synthesized from similar derivatives have been tested for their anti-inflammatory and analgesic activities. Some derivatives exhibited significant analgesic effects, and all tested compounds showed a considerable anti-inflammatory effect in model studies, indicating their potential in developing new pain management and anti-inflammatory drugs (Nofal et al., 2011).

Corrosion Inhibition

Research into Schiff's bases of pyridyl substituted triazoles, including compounds structurally related to the specified chemical, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests their potential application in industrial settings to prevent metal corrosion (Ansari et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole and thiadiazine moieties can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the synthesis of similar compounds can be carried out without solvent and without the use of lead acetate .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-11-7-12(2)16(13(3)8-11)21-15(25)10-26-18-23-22-17(24(18)19)14-5-4-6-20-9-14/h4-9H,10,19H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSYLQJKUIARPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2845518.png)

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2845533.png)